p-Methylbenzyl tosylate

Description

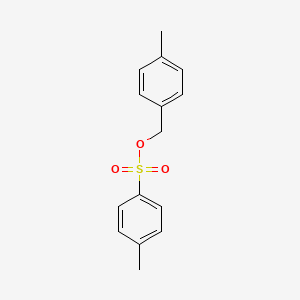

p-Methylbenzyl tosylate (CAS 1024-41-5), also known as benzyl p-toluenesulfonate, is a sulfonate ester derived from p-methylbenzyl alcohol and toluenesulfonyl chloride (TsCl). Its molecular weight is 262.32 g/mol, and it is characterized by the electron-donating methyl group at the para position of the benzyl moiety . This structural feature significantly influences its chemical reactivity, particularly in solvolysis and substitution reactions. The compound is widely used in organic synthesis as an alkylating agent or intermediate due to its ability to generate stabilized carbocations under specific conditions .

Propriétés

Numéro CAS |

4606-98-8 |

|---|---|

Formule moléculaire |

C15H16O3S |

Poids moléculaire |

276.4 g/mol |

Nom IUPAC |

(4-methylphenyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H16O3S/c1-12-3-7-14(8-4-12)11-18-19(16,17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |

Clé InChI |

ZLSFBPRUKMWOJM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)COS(=O)(=O)C2=CC=C(C=C2)C |

SMILES canonique |

CC1=CC=C(C=C1)COS(=O)(=O)C2=CC=C(C=C2)C |

Autres numéros CAS |

4606-98-8 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Reactivity in Solvolysis Reactions

The solvolysis behavior of p-methylbenzyl tosylate is strongly influenced by the electron-donating methyl group, which stabilizes the carbocation intermediate via hyperconjugation and inductive effects. This stabilization facilitates an SN1 mechanism , as demonstrated in studies comparing substituted benzyl tosylates:

- This compound undergoes solvolysis in unbuffered acetic acid at a rate of 24.70 ± 0.40 (relative rate constant × 10<sup>5</sup>), significantly higher than p-fluorobenzyl tosylate (1.250 ± 0.012) .

- In contrast, benzyl tosylates with electron-withdrawing groups (e.g., m-Cl) exhibit negligible carbocation formation, favoring an SN2 mechanism instead .

Key Insight : The para-methyl group enhances solvolysis rates by ~20-fold compared to electron-neutral or electron-withdrawing substituents, highlighting the critical role of substituent effects in reaction pathways.

Comparison with Other Tosylate Esters

Méthodes De Préparation

Synthetic Routes to p-Methylbenzyl Tosylate

The primary method for synthesizing this compound involves the tosylation of p-methylbenzyl alcohol using p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom in tosyl chloride, displacing chloride and forming the sulfonate ester.

Standard Tosylation Procedure

The general protocol, adapted from the tosylation of homoallylic alcohols, involves the following steps:

Reagents and Stoichiometry :

- p-Methylbenzyl alcohol (1.0 equiv)

- p-Toluenesulfonyl chloride (1.2 equiv)

- 4-Dimethylaminopyridine (DMAP, 0.6 equiv, catalyst)

- Triethylamine (1.0 equiv, base)

- Dichloromethane (solvent)

Procedure :

- Dissolve p-methylbenzyl alcohol in dichloromethane and cool to 0°C.

- Add DMAP and tosyl chloride portionwise, followed by dropwise addition of triethylamine.

- Stir at 0°C until thin-layer chromatography (TLC) confirms complete consumption of the alcohol (typically 2–4 hours).

- Quench the reaction by diluting with diethyl ether, followed by sequential washes with 10% aqueous copper sulfate (to remove excess DMAP), sodium bicarbonate (to neutralize HCl), and brine.

- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification :

- Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate) provides the pure product.

Key Considerations :

- Temperature Control : Maintaining 0°C minimizes side reactions such as chloride formation.

- Catalyst Role : DMAP accelerates the reaction by activating tosyl chloride via transient coordination to the sulfur atom.

- Stoichiometry : A slight excess of tosyl chloride ensures complete conversion of the alcohol.

Alternative Reaction Conditions

Solvent Variations

While dichloromethane is standard, tetrahydrofuran (THF) or toluene may be substituted. For example, the patent CN112028796A employs dimethylsulfoxide (DMSO) in a related sulfonation process, though this solvent is less common for tosylations due to its high polarity.

Base Selection

Triethylamine is commonly used, but pyridine or N,N-diisopropylethylamine (DIPEA) may serve as alternatives. Pyridine doubles as a solvent and base in some protocols, though it may necessitate longer reaction times.

Characterization and Analytical Data

This compound is characterized by:

- 1H NMR (CDCl3) : δ 7.75 (d, 2H, tosyl aromatic), 7.35 (d, 2H, tosyl aromatic), 7.20 (d, 2H, benzyl aromatic), 7.10 (d, 2H, benzyl aromatic), 4.45 (s, 2H, CH2), 2.45 (s, 3H, tosyl CH3), 2.35 (s, 3H, benzyl CH3).

- 13C NMR : Distinct signals at δ 145.2 (SO3), 21.5 (CH3).

- Melting Point : 85–87°C (literature value for analogous tosylates).

Q & A

Q. What are the key considerations for optimizing the synthesis of p-methylbenzyl tosylate?

The synthesis of p-methylbenzyl tosylate requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometric ratios. For instance, using TsCl (p-toluenesulfonyl chloride) with substituted benzyl alcohols may lead to unexpected products (e.g., chlorides instead of tosylates) depending on electronic effects . Optimization should include monitoring reaction progress via techniques like TLC or HPLC and adjusting parameters to favor tosylation over competing pathways. Evidence from solvolysis studies highlights that electron-donating groups (e.g., p-methyl) stabilize carbocation intermediates, promoting SN1 mechanisms, whereas electron-withdrawing groups may lead to alternative reaction pathways .

Q. How do substituents influence the reaction mechanism of this compound in solvolysis studies?

Substituents on the benzyl ring significantly impact reaction mechanisms. For p-methylbenzyl tosylate, the electron-donating methyl group stabilizes the carbocation intermediate, favoring an SN1 mechanism with ion-pair formation. This contrasts with electron-withdrawing substituents (e.g., m-Cl), which suppress carbocation formation, leading to SN2 displacement or alternative pathways like chlorination . Kinetic and isotopic labeling experiments are critical to distinguishing between mechanisms, as exchange with external tosylate anions occurs only at the ion-pair stage in SN1 reactions .

Q. What analytical methods are recommended for quantifying tosylate content in derivatives like this compound?

High-performance liquid chromatography (HPLC) with UV detection is widely used for precise quantification of tosylate ions. A validated method involves comparing peak responses of test and standard solutions, with acceptance criteria typically requiring tosylate content between 21–24% . For structural confirmation, techniques like FT-IR (to identify sulfonate groups) and NMR (to resolve methyl and aromatic protons) are essential. Gravimetric analysis may also complement these methods in purity assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using TsCl with substituted benzyl alcohols?

Contradictions arise due to competing pathways: tosylation vs. chlorination. For p-methylbenzyl alcohol, TsCl predominantly yields the tosylate under controlled conditions (low temperature, non-polar solvents). However, electron-withdrawing substituents or trace moisture may shift the equilibrium toward chlorination . To resolve discrepancies, researchers should:

Q. What strategies mitigate polymorphism-related solubility challenges in tosylate derivatives?

Polymorphism in tosylates (e.g., sorafenib tosylate) can lead to variable solubility and bioavailability. For p-methylbenzyl tosylate, strategies include:

- Screening for stable polymorphs via X-ray powder diffraction (XRPD) and thermal analysis (DSC/TGA).

- Employing co-crystallization or salt formation to enhance aqueous solubility.

- Using surfactants or lipid-based carriers in nanoparticle formulations to bypass crystalline limitations . Studies on sorafenib tosylate nanoparticles demonstrate that reducing particle size to <200 nm improves dissolution rates, a methodology applicable to other tosylates .

Q. How should researchers address inconsistent data in solvolysis or bioactivity studies of this compound?

Inconsistent data, such as variable reaction rates or biological activity, may stem from:

- Impurities in starting materials (e.g., residual solvents affecting kinetics).

- Environmental factors (humidity, light exposure) altering reaction pathways.

- Biological assay variability (e.g., cell line sensitivity). Mitigation involves:

- Rigorous purification protocols (recrystallization, column chromatography).

- Replication under controlled conditions (e.g., inert atmosphere).

- Statistical analysis (e.g., ANOVA) to identify outliers, as demonstrated in clinical trials for glycopyrronium tosylate, where outlier data centers were excluded to clarify efficacy trends .

Methodological Resources

- Synthesis Optimization : Use kinetic isotope effects (KIEs) and solvent polarity studies to elucidate mechanisms .

- Polymorphism Analysis : Combine XRPD, Raman spectroscopy, and solubility assays to characterize polymorphic forms .

- Data Validation : Apply sensitivity analyses and pre-specified statistical criteria to handle outliers, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.